Field: Analytical and Bioanalytical Chemistry
Application Summary: 4-Fluoro-3-nitrophenyl azide is used for biomolecule immobilization and bioconjugation.
Method: The photolinker is activated by photo-irradiation, which produces a chemical linkage.
Field: Materials Chemistry
Application Summary: Fluorescent Al(ΙΙΙ) MOFs, structurally analogous to MIL–53, are synthesized for the detection of nitroaromatic compounds.
Field: Pharmaceutical Chemistry
Application Summary: 4-Fluoro-3-nitrobenzoic acid is an ideal precursor for making benzimidazoles derivatives.
Application Summary: 4-Fluoro-3-nitrobenzonitrile is used as a pharmaceutical intermediate.
Application Summary: 4-Fluoro-3-nitrophenyl azide is used in surface engineering.
Results: This method has been found to be effective for the immobilization of biomolecules.
Field: Biomedical Engineering
Application Summary: 4-Fluoro-3-nitrophenyl azide is used in rapid diagnostics.
4-Fluoro-3-nitrobenzamide is an aromatic organic compound characterized by a benzene ring substituted with both a fluorine atom and a nitro group at the 4 and 3 positions, respectively. Its chemical formula is , and it has a molecular weight of approximately 182.12 g/mol. This compound appears as a light yellow to tan crystalline powder, with a melting point ranging from 119°C to 126°C . The presence of the fluorine and nitro groups imparts unique chemical reactivity, making it a valuable building block in organic synthesis.
The chemical reactivity of 4-fluoro-3-nitrobenzamide is influenced by its functional groups:
4-Fluoro-3-nitrobenzamide and its derivatives have shown promising biological activities. Notably, compounds derived from it have been investigated for their potential as antimycobacterial agents and inhibitors of acetylcholinesterase and butyrylcholinesterase. These activities suggest applications in treating diseases such as tuberculosis and Alzheimer's disease . Additionally, some derivatives have been reported to exhibit anti-cancer properties by inducing apoptosis in cancer cells .
The synthesis of 4-fluoro-3-nitrobenzamide can be achieved through several methods:
4-Fluoro-3-nitrobenzamide serves multiple roles in various fields:
Studies on the interactions of 4-fluoro-3-nitrobenzamide with biological targets have revealed insights into its mechanism of action. For example:
Several compounds share structural similarities with 4-fluoro-3-nitrobenzamide. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Fluoro-3-nitrobenzoic Acid | Contains a carboxylic acid group; similar reactivity | Antimycobacterial activity |
3-Fluoro-4-nitrobenzamide | Fluorine and nitro groups swapped; different regioselectivity | Potentially different biological effects |
4-Chloro-3-nitrobenzamide | Chlorine instead of fluorine; alters electronic properties | Varies in biological activity |
5-Fluoro-2-nitroaniline | Different positioning of functional groups; affects reactivity | Antimicrobial properties |
The unique combination of fluorine and nitro groups at specific positions in 4-fluoro-3-nitrobenzamide contributes to its distinct chemical behavior and biological activity compared to these similar compounds.